REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][C:7]=1OC)[CH:2]1[O:4][CH2:3]1.[OH-:16].[Na+].[CH3:18][C:19]([CH3:21])=[O:20]>O.C(O)C>[CH2:18]([O:16][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH:18][C:19](=[O:20])[CH:21]=[CH:10][C:9]2[CH:8]=[CH:7][C:6]([O:5][CH2:1][CH:2]3[O:4][CH2:3]3)=[CH:13][CH:12]=2)=[CH:8][CH:7]=1)[CH:19]1[O:20][CH2:21]1 |f:1.2|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=C(C=C(C=O)C=C1)OC
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
80 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred at 25° to 30° C. for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 25° to 30° C
|
Type
|
ADDITION
|
Details
|
On complete addition the mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in epichlorohydrin (400 ml)
|
Type
|
WASH
|
Details
|
washed at 60° C. with 5% aqueous sodium hydrogen sulfate (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OC1=CC=C(C=C1)C=CC(C=CC1=CC=C(C=C1)OCC1CO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |